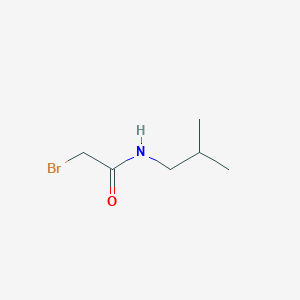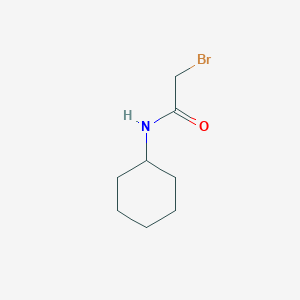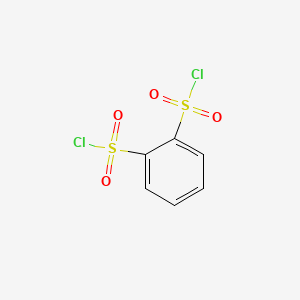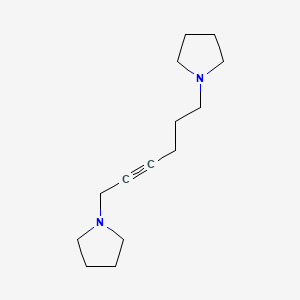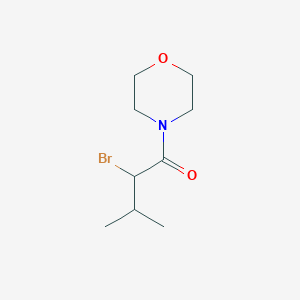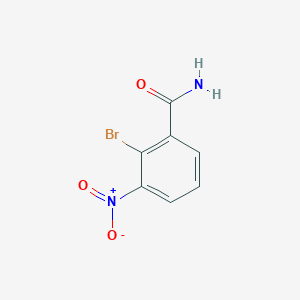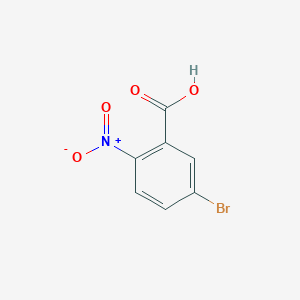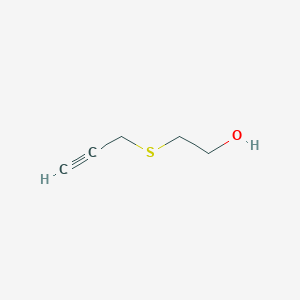
2-Prop-2-ynylsulfanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Prop-2-ynylsulfanylethanol and related compounds involves innovative methods that enable the formation of complex molecules. For instance, a [3 + 2]-annulation of prop-2-ynylsulfonium salts and p-quinamines has been developed, offering a novel pathway to hydroindol-5-ones with a methylthio group. This method highlights the compound's role as a novel C2 synthon, facilitating the synthesis of organosulfur compounds under mild conditions (Jia et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Prop-2-ynylsulfanylethanol and its derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography have been employed to determine the structures of compounds synthesized from prop-2-ynylsulfonium salts, providing insights into their conformation and stereochemistry. These studies reveal the potential of 2-Prop-2-ynylsulfanylethanol in forming diverse molecular architectures (Toda et al., 1985).
Chemical Reactions and Properties
2-Prop-2-ynylsulfanylethanol participates in various chemical reactions, demonstrating its versatility as a reagent. For example, its use in the [4 + 2]-annulation with isatoic anhydrides to synthesize 3-methylthio-4-quinolones underlines its utility in constructing organosulfur compounds. This reactivity opens avenues for synthesizing a wide range of chemically and biologically significant molecules (Chen et al., 2020).
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
Veltri et al. (2016) explored the use of 2-prop-2-ynylsulfanylethanol in palladium-catalyzed carbonylative synthesis. They found that 2-prop-2-ynylsulfanyl-3 H-benzimidazolium salts can be converted into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides under specific conditions, leading to high yields through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).
Annulation Reactions
In 2017, Jia et al. developed a [3 + 2]-annulation of prop-2-ynylsulfonium salts, a derivative of 2-prop-2-ynylsulfanylethanol. This method provided access to hydroindol-5-ones with a methylthio group, demonstrating the compound's role as a novel C2 synthon in organosulfur compound synthesis (Jia et al., 2017).
Another study by Jia et al. (2017) showcased sequential [1 + 4]- and [2 + 3]-annulations using prop-2-ynylsulfonium salts to create hexahydropyrrolo[3,2-b]indoles. This method highlights the compound's versatility as a C2 synthon for constructing fused rings containing azaheterocycles (Jia et al., 2017).
Methane Biosynthesis Inhibition
Gunsalus et al. (1978) studied the role of 2-(methylthio)ethanol, a closely related compound, in inhibiting the reduction of methyl-coenzyme M to methane in Methanobacterium thermoautotrophicum. This research is significant in understanding methane biosynthesis and its inhibition (Gunsalus et al., 1978).
Photocatalytic Alcohol Splitting
A study by Chai et al. (2016) investigated the splitting of alcohols like 2-propanol, a compound structurally similar to 2-prop-2-ynylsulfanylethanol, into hydrogen and corresponding carbonyl compounds using a Ni-modified CdS photocatalyst. This work is relevant in the context of hydrogen production and chemical industry applications (Chai et al., 2016).
Eigenschaften
IUPAC Name |
2-prop-2-ynylsulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDZFWQHHBULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967615 |
Source


|
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-ynylsulfanylethanol | |
CAS RN |
5309-77-3 |
Source


|
| Record name | NSC76999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

